molecular formula C15H16O4 B7781616 (R)-Meranzin

(R)-Meranzin

Cat. No.: B7781616
M. Wt: 260.28 g/mol
InChI Key: LSZONYLDFHGRDP-UHFFFAOYSA-N
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Description

Origin and Natural Occurrence of (R)-Meranzin

This compound has been identified and isolated from both traditional medicinal formulations and a diverse range of plant species.

This compound, often in its hydrated form, meranzin (B15861) hydrate (B1144303), is a recognized bioactive compound found in the traditional Chinese medicine (TCM) formulation Chaihu-Shugan-San (CSS). targetmol.commedchemexpress.complos.org This formulation has been used for centuries and is composed of multiple herbs. nih.gov Scientific analyses have confirmed the presence of meranzin hydrate as an absorbed component after oral administration of Chaihu-Shugan-San. medchemexpress.complos.orgchemfaces.comsemanticscholar.org The compound is considered a prospective candidate for understanding the therapeutic mechanisms of this traditional remedy. plos.org

The compound this compound and its hydrate have been isolated from a variety of botanical sources, primarily within the Rutaceae (citrus) and Meliaceae families.

Botanical SourceFamilyCommon NameReference(s)
Murraya exotica L.RutaceaeOrange Jasmine targetmol.combenthamdirect.comtandfonline.com
Limnocitrus littoralis (Miq.) SwingleRutaceae- researchgate.nethueuni.edu.vnthieme-connect.comthieme-connect.com
Fructus aurantiiRutaceaeBitter Orange benthamdirect.comresearchgate.netresearchgate.net
Triphasia trifolia (Burm. f.) P. WilsonRutaceaeLime Berry benthamdirect.comresearchgate.netchula.ac.thstuartxchange.org
Cnidium monnieri (L.) CussonApiaceaeMonnieri's snowparsley benthamdirect.comresearchgate.nettoyama-wakan.netacs.org
Aglaia odorata Lour.MeliaceaeChinese Perfume Tree nih.govmissouribotanicalgarden.org
Citrus reticulata BlancoRutaceaeMandarin Orange phytopurify.comnaturewillbio.comresearchgate.net

Research has detailed the isolation of this compound from the leaves of Murraya exotica targetmol.comtandfonline.com and has identified it as a major component of Limnocitrus littoralis. researchgate.netthieme-connect.com It is also found in Fructus aurantii, the bitter orange, which is a component of the Chaihu-Shugan-San formula. semanticscholar.orgresearchgate.net Studies on Triphasia trifolia have revealed the presence of meranzin hydrate among other prenylated coumarins in its leaves. chula.ac.thstuartxchange.org Furthermore, meranzin and its hydrate have been identified in the fruits of Cnidium monnieri toyama-wakan.netacs.org and have been reported in Aglaia odorata. nih.gov The compound is also sourced from Citrus reticulata Blanco, the common mandarin orange. phytopurify.comresearchgate.net

Isolation from Traditional Chinese Medicine (TCM) Formulations (e.g., Chaihu-Shugan-San)

Chemical Classification within Coumarin (B35378) Natural Products

This compound is chemically classified as a member of the coumarin family of natural products. nih.govhmdb.cabiosynth.com Coumarins are a large class of phenolic substances composed of a benzene (B151609) ring fused to an α-pyrone ring. Specifically, this compound is a prenylated coumarin, characterized by the presence of a prenyl-derived substituent on the coumarin skeleton. chula.ac.th Its systematic IUPAC name is 8-[(3,3-dimethyloxiran-2-yl)methyl]-7-methoxychromen-2-one. nih.gov

Table of Chemical Properties for this compound

PropertyValue
Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
Chemical Class Coumarins and derivatives
Structure Type Prenylated Coumarin

Data sourced from PubChem and other chemical databases. nih.govnaturewillbio.com

Academic Significance in Phytochemistry and Natural Product Discovery

The study of this compound holds considerable significance in the fields of phytochemistry and the discovery of natural products. Its presence across multiple plant genera, often those with a history of use in traditional medicine, makes it a subject of interest for phytochemical analysis. benthamdirect.commdpi.com The isolation and structural elucidation of this compound and related compounds contribute to the chemical profiling of these medicinal plants. tandfonline.comnih.gov

The process of identifying bioactive molecules from natural sources, sometimes referred to as reverse pharmacognosy, has utilized this compound as a case study. researchgate.netthieme-connect.com By starting with a known natural compound, researchers can explore its potential biological targets, which in turn can suggest therapeutic applications for the plants that contain it. researchgate.netthieme-connect.com This approach underscores the importance of compounds like this compound in bridging the gap between traditional ethnobotanical knowledge and modern pharmacological research. Its role as a chemical marker for the quality control of herbal medicines like Fructus Aurantii has also been explored. researcher.life

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(3,3-dimethyloxiran-2-yl)methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZONYLDFHGRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Meranzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

98 °C
Record name (R)-Meranzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Stereochemical Investigations of R Meranzin

Determination of Absolute Configuration

The absolute configuration of a chiral molecule refers to the specific spatial arrangement of its atoms. wikipedia.org Several powerful techniques have been employed to definitively establish the (R) configuration of the epoxide in Meranzin (B15861).

Asymmetric Synthesis Approaches for Chiral Establishment

Asymmetric synthesis is a powerful strategy to produce a specific enantiomer of a chiral molecule from an achiral starting material. uwindsor.cachiralpedia.com This approach not only provides access to enantiomerically pure compounds but also serves as a definitive method for assigning absolute configuration. york.ac.uk The asymmetric synthesis of (R)-Meranzin has been a key element in confirming its stereochemistry. researchgate.netcapes.gov.br

One notable approach involves the use of chiral reagents or catalysts to control the stereochemical outcome of a reaction. For instance, the Sharpless asymmetric epoxidation is a widely recognized method for the enantioselective epoxidation of allylic alcohols. While specific details of the synthesis of this compound can vary, the general principle involves creating the chiral epoxide with a known and controlled stereochemistry, which is then compared to the naturally occurring or isolated compound. If the synthetic and natural compounds exhibit identical physical and spectroscopic properties, the absolute configuration of the natural product is confirmed.

The successful asymmetric synthesis of this compound and its diol derivative, meranzin hydrate (B1144303), has been instrumental in establishing their absolute configurations. researchgate.netresearchgate.net These synthetic routes often involve multiple steps and the use of chiral auxiliaries or catalysts to induce the desired stereoselectivity. york.ac.uk

X-ray Crystallography for Stereochemical Elucidation

X-ray crystallography is a powerful and definitive technique for determining the three-dimensional structure of a molecule, including its absolute configuration. mkuniversity.ac.inlindau-nobel.org This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. acs.org The way the X-rays are scattered by the electrons in the molecule allows for the creation of a detailed electron density map, from which the precise positions of all atoms can be determined. mkuniversity.ac.in

In the context of this compound and its derivatives, X-ray crystallography has been used to provide unambiguous proof of their stereochemistry. For instance, the crystal structure of meranzin hydrate was determined, and its absolute configuration was established to be consistent with that determined by asymmetric synthesis. researchgate.net The analysis of the crystal structure provides precise bond lengths, bond angles, and the spatial arrangement of the substituents, leaving no doubt about the absolute configuration of the chiral centers. mkuniversity.ac.in

Although obtaining suitable crystals for X-ray analysis can sometimes be a challenge, the detailed structural information it provides is invaluable for confirming the stereochemical assignments made by other methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for structural elucidation. longdom.org When dealing with chiral molecules, the use of chiral shift reagents (CSRs) in NMR can be particularly insightful for determining enantiomeric purity and, in some cases, assigning absolute configuration. fiveable.mersc.org

Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the analyte. unipi.it When a CSR interacts with a racemic or enantiomerically enriched mixture, it forms diastereomeric complexes that have different NMR spectra. This results in the separation of signals for the two enantiomers, allowing for their quantification. The magnitude of the induced shift difference (ΔΔδ) between the enantiomers depends on the specific CSR, the analyte, and the experimental conditions. rsc.org

While not a primary method for the initial determination of absolute configuration, NMR with CSRs can be used to correlate the stereochemistry of an unknown sample to a standard of known configuration. By comparing the NMR spectra of the unknown sample in the presence of a CSR to the spectra of known (R)- and (S)-enantiomers, one can deduce the absolute configuration of the unknown. The choice of the appropriate chiral shift reagent and solvent is crucial for achieving optimal separation of the enantiomeric signals. fiveable.me

Chemical Correlation Methods for Stereochemical Assignment

Chemical correlation is a classical yet reliable method for determining the absolute configuration of a chiral molecule. This technique involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa. rsc.org If the reaction pathway does not affect the chiral center, the stereochemistry of the starting material can be confidently assigned.

In the case of this compound, chemical correlation could involve converting it to or from a known chiral compound through a series of stereochemically well-defined reactions. For example, the epoxide ring of this compound could be opened to form a diol, and if the absolute configuration of this resulting diol is known or can be determined, the configuration of the original epoxide can be inferred. This method has been successfully applied to assign the absolute configuration of various natural products.

Enantiomeric Purity Analysis and Quantification

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. openochem.org Determining the enantiomeric purity of this compound is crucial, as the biological activity can be highly dependent on the stereochemistry. nih.gov

Several analytical techniques are available for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods for separating and quantifying enantiomers. openochem.orgresearchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the retention times and peak areas to those of known standards, the enantiomeric excess can be accurately determined.

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to chiral HPLC, chiral GC can be used to separate volatile enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: As mentioned earlier, CSRs can be used to differentiate between enantiomers in an NMR spectrum, allowing for the calculation of the enantiomeric ratio from the integration of the separated signals.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can be used to determine enantiomeric purity, often in a high-throughput manner. hindsinstruments.com

For this compound, enantiomeric excess values have been reported, confirming its presence in an enantiomerically enriched form in natural sources. For instance, an enantiomeric excess of over 94% has been reported. researchgate.net

Stereochemical Relationship with Closely Related Derivatives (e.g., Meranzin Hydrate)

This compound is chemically related to other natural products, most notably Meranzin Hydrate. nih.gov The stereochemical relationship between these compounds is of significant interest.

Meranzin Hydrate is the diol that results from the formal hydrolysis of the epoxide ring in Meranzin. The absolute configuration of Meranzin Hydrate has also been established, and it is directly related to that of this compound. researchgate.netresearchgate.net Asymmetric synthesis has been employed to prepare both this compound and its corresponding diol, (-)-Meranzin Hydrate, confirming that the (S) configuration is found at the newly formed chiral center in the hydrate. researchgate.net

The stereochemical correlation between this compound and Meranzin Hydrate provides further evidence for their absolute configurations and sheds light on potential biosynthetic pathways where the epoxide may be a precursor to the diol. researchgate.net

Iii. Biosynthetic Pathways and Precursors of R Meranzin

Proposed Biosynthetic Routes to the Coumarin (B35378) Skeleton and Prenyl Moiety

The assembly of (R)-Meranzin begins with the synthesis of its two fundamental components: the coumarin backbone and a prenyl unit. These components are generated through distinct and well-established primary metabolic routes within the plant cell.

The coumarin skeleton originates from the phenylpropanoid pathway . asm.org This pathway commences with the amino acid L-phenylalanine, which is synthesized via the shikimate pathway. frontiersin.orgresearchgate.net A series of three enzymatic reactions, catalyzed sequentially by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA. frontiersin.orgfrontiersin.orgfrontiersin.org This activated intermediate serves as a critical branch point for a wide variety of secondary metabolites. frontiersin.org The defining step in simple coumarin biosynthesis is the ortho-hydroxylation of the aromatic ring of a cinnamic acid derivative, which facilitates the subsequent lactonization to form the characteristic benzopyrone structure of the coumarin core. frontiersin.orgresearchgate.netfrontiersin.org Umbelliferone (B1683723), a 7-hydroxycoumarin, is a pivotal intermediate in the biosynthesis of many more complex coumarin derivatives. frontiersin.org

The prenyl moiety, specifically a dimethylallyl group in the case of the precursor to this compound, is supplied by the isoprenoid pathway . nih.govkyoto-u.ac.jp Plants utilize two independent pathways for isoprenoid biosynthesis: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govkyoto-u.ac.jpresearchgate.net Both pathways produce the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov DMAPP is the direct donor of the prenyl group that is attached to the coumarin skeleton. nih.govkyoto-u.ac.jp The prenylation reaction represents a crucial coupling of the shikimate and isoprenoid pathways. nih.govresearchgate.net

Enzymatic Transformations and Key Intermediates (e.g., Monooxygenase-Catalyzed Epoxidation)

Following the synthesis of the basic precursors, a series of specific enzymatic transformations are required to construct the final this compound molecule. These steps involve the attachment of the prenyl group and its subsequent oxidative modification.

The first key transformation is the prenylation of the coumarin nucleus. This reaction is catalyzed by prenyltransferases (PTs) , which are often membrane-bound enzymes. frontiersin.orgwur.nlacs.org These enzymes transfer the dimethylallyl group from DMAPP to an aromatic acceptor. wur.nl In the biosynthesis of furanocoumarins and related compounds, umbelliferone is a common substrate for prenylation, which can occur at either the C6 or C8 position to form linear or angular precursors, respectively. acs.orgcirad.fr For this compound, which has a C8-substituted prenyl-derived chain, the precursor is likely formed by the prenylation of a 7-methoxycoumarin (B196161) derivative at the C8 position.

The final and stereochemically critical step in the formation of this compound is the epoxidation of the prenyl side chain's double bond to form the oxirane ring. This transformation is catalyzed by a monooxygenase , very likely a cytochrome P450 (P450) enzyme. biorxiv.orgbiorxiv.orgresearchgate.net P450s are a large family of heme-containing enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism, including hydroxylations and epoxidations. biorxiv.orgresearchgate.netoup.com The proposed mechanism involves the monooxygenase-catalyzed asymmetric epoxidation of the precursor, leading to the formation of the (R)-configured epoxide characteristic of (-)-Meranzin. This type of epoxidation of a prenyl moiety is a known reaction in the biosynthesis of other complex coumarins. biorxiv.orgresearchgate.net

Enzyme/Enzyme ClassAbbreviationFunction in BiosynthesisReference
Phenylalanine Ammonia-LyasePALCatalyzes the conversion of L-phenylalanine to trans-cinnamic acid. frontiersin.orgfrontiersin.org
Cinnamate 4-HydroxylaseC4HCatalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid. frontiersin.orgfrontiersin.org
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA. frontiersin.orgfrontiersin.org
Coumaroyl CoA 2'-HydroxylaseC2'HPerforms the key ortho-hydroxylation step leading to the coumarin skeleton (e.g., umbelliferone). frontiersin.org
PrenyltransferasesPTsCatalyze the attachment of a prenyl group (from DMAPP) to the coumarin nucleus. frontiersin.orgacs.org
Cytochrome P450 MonooxygenasesP450sCatalyze oxidative reactions, including the crucial epoxidation of the prenyl side chain to form the oxirane ring. biorxiv.orgresearchgate.net

Genetic Basis of Biosynthetic Enzyme Expression

The biosynthesis of this compound is under tight genetic control, with the expression of the requisite enzymes regulated by a network of genes and transcription factors. The accumulation of coumarins is often influenced by developmental cues and environmental stresses, both biotic and abiotic. frontiersin.org

Genes encoding the core phenylpropanoid pathway enzymes (PAL, C4H, 4CL) and the subsequent coumarin-specific modification enzymes have been identified and characterized in various plant species. frontiersin.orgfrontiersin.org A significant portion of the enzymatic diversity in coumarin biosynthesis is generated by large gene families, most notably the cytochrome P450 superfamily . frontiersin.org The CYP71AZ subfamily, for example, has undergone gene duplication and neofunctionalization in Apiaceae plants, leading to a variety of enzymes with distinct substrate specificities that contribute to the diversification of coumarin and furanocoumarin structures. frontiersin.org Similar evolutionary dynamics within P450 families likely gave rise to the specific epoxidase required for this compound synthesis.

The expression of these biosynthetic genes is coordinated by transcription factors . For instance, the MYB family of transcription factors is known to play a regulatory role. In Arabidopsis thaliana, the transcription factor MYB72 is activated in response to certain pathogens, leading to the upregulation of coumarin biosynthesis genes like F6’H1 (FERULOYL-COA 6’-HYDROXYLASE 1). frontiersin.orgencyclopedia.pub The expression of biosynthetic pathway genes can also be modulated through mechanisms like alternative splicing, which can produce different protein variants from a single gene, potentially altering enzyme function or regulation. nih.gov

Gene/Gene FamilyEncoded Enzyme/FunctionRole in Biosynthesis RegulationReference
PAL, C4H, 4CLCore phenylpropanoid pathway enzymesProvide the fundamental building blocks for the coumarin skeleton. frontiersin.orgfrontiersin.org
F6'H1Feruloyl-CoA 6'-HydroxylaseA key ortho-hydroxylase in simple coumarin synthesis; its expression is regulated by transcription factors. frontiersin.orgencyclopedia.pub
CYP71AZ SubfamilyCytochrome P450 MonooxygenasesGene duplication and functional divergence drive the evolution of new coumarin-modifying enzymes. frontiersin.org
MYB72MYB Transcription FactorActivates the expression of coumarin biosynthetic genes in response to environmental stimuli. frontiersin.orgencyclopedia.pub
JAZ genesJasmonate ZIM-domain proteinsAlternative splicing of these regulatory proteins can modulate secondary metabolite pathways. nih.gov

Comparative Biosynthesis in Different Plant Species

While the general framework of coumarin biosynthesis is conserved, significant variations exist across different plant lineages, reflecting independent evolutionary trajectories. Coumarins are particularly abundant and diverse in families such as Apiaceae, Rutaceae, Fabaceae, and Moraceae. cirad.frencyclopedia.pub this compound and its hydrate (B1144303) have been identified in several species within the Rutaceae family, including Citrus grandis 'Tomentosa', Murraya exotica, and various Correa species, suggesting a conserved pathway within this family. researchgate.nettargetmol.comresearchgate.net

Research indicates that the ability to produce complex coumarins like furanocoumarins has evolved multiple times independently, a phenomenon known as convergent evolution. cirad.fr For example, the enzymatic machinery for furanocoumarin synthesis in the distantly related Apiaceae and Rutaceae families appears to have arisen from different ancestral genes. cirad.fr This is evident in the P450 enzymes that catalyze similar steps; while they perform the same chemical reaction, the specific enzymes belong to different subfamilies and evolved their function independently. cirad.frfrontiersin.org

The substrate specificity of homologous enzymes can also differ between species. In the genus Pastinaca (Apiaceae), different members of the CYP71AZ P450 family show varied preferences for simple coumarins versus furanocoumarins as substrates. frontiersin.org This enzymatic diversification allows for the production of a unique profile of specialized metabolites in a given species. The biosynthesis of ipecac alkaloids in two different plant species provides another example where similar chemical pathways are utilized, but with different starting materials and distinct enzymes that evolved independently. mpg.desciencedaily.com This principle likely applies to the biosynthesis of this compound and related epoxides, where the specific prenyltransferase and P450 epoxidase may vary between different Rutaceae species.

Iv. Synthetic Methodologies for R Meranzin and Its Derivatives

Asymmetric Synthesis Strategies for Enantioselective Production

The enantioselective synthesis of (R)-Meranzin is critical for obtaining the biologically active enantiomer in high purity. Asymmetric synthesis aims to create a specific stereoisomer, avoiding the formation of a 50:50 racemic mixture that would require subsequent resolution. york.ac.uk Early and foundational work established the absolute configuration of meranzin (B15861) and its corresponding hydrate (B1144303) through asymmetric synthesis. capes.gov.brresearchgate.netnih.gov

Modern enantioselective strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. york.ac.uk Enantioselective catalysis, which utilizes chiral coordination complexes, is a powerful method for a wide range of chemical transformations. wikipedia.org The development of these catalysts is frequently driven by the design of novel chiral ligands. wikipedia.org For instance, chiral phosphine (B1218219) ligands such as DIPAMP and BINAP, when complexed with metals like rhodium (Rh) or ruthenium (Ru), have proven effective in asymmetric hydrogenations and other transformations. york.ac.ukwikipedia.org Specifically, cationic Rh(I) complexes with chiral ligands like (R)-H8-BINAP have been successfully used in enantioselective cycloaddition reactions to produce chiral molecules with high enantiomeric excess (ee). nih.gov

The application of these principles to this compound synthesis involves creating the chiral epoxide on the prenyl side chain with the correct (R) configuration. This can be achieved through various methods, including:

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material from the "chiral pool" of natural compounds. york.ac.uk

Catalytic Asymmetric Epoxidation: Employing a chiral catalyst to direct the epoxidation of a precursor alkene, such as in the Sharpless asymmetric epoxidation, which is a well-established method for creating chiral epoxides from allylic alcohols.

Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture, leaving the other, desired enantiomer unreacted and thus enriched.

These strategies are fundamental to producing enantiomerically pure this compound, which is essential for studying its specific biological activities. nih.gov

Chemical Derivatization Approaches for Structural Modification

Chemical derivatization of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with potentially improved therapeutic profiles. Modifications can be targeted at the coumarin (B35378) core or the prenyl side chain, leading to a diverse array of analogues. science.govmdpi.com

One of the most common derivatives of this compound is its corresponding hydrate, (S)-8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one, also known as Meranzin Hydrate. researchgate.netnih.govnih.gov This compound is formed by the hydration of the epoxide ring on the prenyl side chain of this compound. mdpi.com

The synthesis is typically achieved through acid-catalyzed hydrolysis, which opens the epoxide ring to form a vicinal diol. sci-hub.se This transformation changes the physicochemical properties of the molecule, including its polarity and hydrogen-bonding capabilities, which can influence its metabolic fate and biological activity. mdpi.com The absolute configuration of meranzin hydrate was confirmed through asymmetric synthesis. researchgate.netnih.gov Meranzin hydrate has been isolated from various natural sources, including Muraya paniculata and Citrus grandis. researchgate.netsci-hub.se

FeatureThis compoundMeranzin Hydrate
IUPAC Name 8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Molecular Formula C15H16O4 nih.govnih.govC15H18O5 researchgate.netnih.gov
Molecular Weight 260.28 g/mol nih.gov278.30 g/mol nih.gov
Key Functional Group EpoxideVicinal Diol
Synthesis from this compound -Acid-catalyzed hydrolysis sci-hub.se

Beyond simple hydration, both the coumarin nucleus and the prenyl side chain of this compound are targets for structural modification to generate novel derivatives. nih.govsci-hub.se

Prenyl Side Chain Modifications: The prenyl group is a common site for metabolic reactions and synthetic modifications. mdpi.com Enzymatic processes in nature demonstrate a variety of transformations, including epoxidation, dehydrogenation, and oxidative cyclization, which serve as inspiration for synthetic chemists. researchgate.netnih.gov Chemical modifications can include:

Oxidation: Oxidation of the terminal methyl groups to form alcohols, aldehydes, or carboxylic acids. nih.gov

Cyclization: The prenyl chain can be induced to cyclize, forming additional furan (B31954) or pyran rings attached to the coumarin core, a common motif in other natural coumarins. mdpi.comresearchgate.net

Conjugation: The hydroxyl groups of Meranzin Hydrate can be conjugated with sugars or other moieties, as seen in glycosylated coumarins isolated from natural sources. sci-hub.se

Coumarin Core Modifications: The coumarin ring system itself offers multiple positions for substitution. While this compound has a methoxy (B1213986) group at C-7 and the prenyl-derived chain at C-8, other positions on the benzene (B151609) ring (C-5, C-6) or the pyrone ring (C-3, C-4) can be altered. science.gov Studies on other coumarins have shown that introducing different substituents, such as aryl groups at the C-4 position or various functional groups at the C-3 position, can significantly impact biological activity, including anti-HIV and antimicrobial effects. science.govresearchgate.net These approaches provide a framework for creating a library of this compound derivatives for pharmacological screening.

Synthesis of Meranzin Hydrate from this compound

Development of Novel Synthetic Routes and Methodologies

The pursuit of more efficient, scalable, and environmentally benign methods for synthesizing complex molecules like this compound is an ongoing area of research. sci-hub.semdpi.com Novel synthetic routes are being developed that leverage modern chemical technologies. afjbs.com These can include:

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters like temperature and pressure, enhancing safety and scalability. afjbs.com This technology is particularly useful for hazardous reactions or for optimizing reaction conditions rapidly.

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules from simple starting materials in a single step, increasing efficiency and reducing waste. afjbs.comnsf.gov

Computational Tools and AI: Predictive models and machine learning algorithms are increasingly used to design synthetic routes, forecast reaction outcomes, and optimize conditions, thereby minimizing trial-and-error experimentation. afjbs.comcas.org

These advanced methodologies, while not yet widely published specifically for this compound, represent the future of its synthesis. The goal is to develop routes that are not only high-yielding but also more economical and sustainable than traditional multi-step syntheses. researchgate.netscirp.org

Stereoselective Synthesis Techniques and Catalyst Design

Achieving high stereoselectivity is arguably the most critical aspect of synthesizing this compound. nih.govyoutube.com This requires sophisticated techniques and carefully designed catalysts that can differentiate between the two faces of a prochiral substrate. mdpi.comyoutube.com

Stereoselective Techniques:

Substrate Control: Where an existing stereocenter in the molecule directs the stereochemistry of a new stereocenter being formed.

Reagent Control: Using a chiral reagent in stoichiometric amounts to control the formation of a new stereocenter. york.ac.uk

Catalyst Control: Employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is the most efficient and widely used method. wikipedia.org

Catalyst Design: The design of effective chiral catalysts is a major focus of modern organic synthesis. rsc.orgnih.gov For metal-catalyzed reactions, the key is the chiral ligand that coordinates to the metal center. wikipedia.org

Privileged Ligands: Certain ligand scaffolds, such as BINAP, Salen, and BOX, have been found to be effective for a wide range of reactions and substrates. wikipedia.org The choice of ligand is critical, as it can dramatically influence both the yield and the enantioselectivity of a reaction. nih.gov

Bio-inspired Catalysts: Drawing inspiration from the high efficiency and selectivity of natural enzymes, chemists are designing synthetic catalysts that mimic enzyme active sites or utilize principles like supramolecular encapsulation to create a controlled reaction environment. nih.gov

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful alternative to metal-based catalysts. Chiral amines, for example, can activate substrates by forming chiral iminium ions, enabling highly enantioselective reactions. princeton.edu

For the synthesis of this compound, the ideal catalyst would efficiently and selectively perform the key stereochemistry-determining step, such as the epoxidation of the prenyl side chain, to yield the desired (R)-enantiomer with high enantiomeric excess. nih.govnih.gov

V. Structure Activity Relationship Sar Studies of R Meranzin

Elucidation of Structural Features Governing Biological Activity

(R)-Meranzin's biological activity is intrinsically linked to its distinct chemical architecture, which consists of a planar coumarin (B35378) (1-benzopyran-2-one) nucleus, a methoxy (B1213986) group at the C7 position, and a chiral epoxy-isopentyl side chain at the C8 position. nih.gov The interplay of these structural components is thought to govern its interactions with biological targets.

The Coumarin Core: The coumarin scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological properties. researchgate.net This aromatic ring system serves as the foundational backbone of this compound, and its planarity is important for intercalation or interaction with flat receptor surfaces.

The Methoxy Group (C7-OCH₃): The electron-donating methoxy group at the C7 position influences the electronic properties of the entire coumarin ring system. This can affect the molecule's polarity, metabolic stability, and binding affinity to target proteins. In many coumarin derivatives, substitutions at this position are known to modulate biological activity significantly.

The Epoxy-Isopentyl Side Chain (C8): The side chain at the C8 position, featuring a chiral epoxide ring, is a critical determinant of this compound's specific biological profile. The epoxide is a reactive electrophilic group that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine or histidine) in target enzymes or receptors. Its specific (R)-configuration dictates the precise three-dimensional orientation of this side chain, which is crucial for stereospecific interactions with chiral biological macromolecules. This side chain is central to its activity as an alpha 2-adrenoceptor agonist and its role in the AMPA-ERK1/2–BDNF signaling pathway. targetmol.com

Studies on related coumarins suggest that inhibitory activities can be strongly related to the molecule's dipole moment and its capacity for forming hydrogen bonds. researchgate.net The oxygen atoms in the coumarin core, the methoxy group, and the epoxide ring of this compound are all potential hydrogen bond acceptors, contributing to its binding profile.

Design and Synthesis of this compound Analogs for SAR Probing

To systematically probe the SAR of this compound, medicinal chemists design and synthesize analogs where specific parts of the molecule are modified. This approach helps to identify the key pharmacophoric features responsible for its activity. nih.gov Research efforts include the synthesis of meranzin (B15861) hydrate (B1144303) analogs to explore potential antibacterial applications. saci.co.za

The strategic design of analogs generally focuses on several key areas:

Modification of the C8 Side Chain: Altering the length, bulk, or functional groups of the side chain can provide insight into the steric and electronic requirements of the binding pocket. For instance, opening the epoxide ring to form a diol (as in meranzin hydrate) or replacing it with other functional groups can reveal the importance of the epoxide's reactivity and stereochemistry.

Substitution on the Coumarin Ring: Introducing different substituents (e.g., halogens, alkyl, or other alkoxy groups) at various positions on the benzopyran ring can modulate the molecule's lipophilicity, electronic distribution, and metabolic pathways.

Alteration of the C7-Methoxy Group: Replacing the methoxy group with other substituents, such as a hydroxyl group (demethylation) or a longer alkoxy chain, can help determine the role of this group in target binding and pharmacokinetics.

The synthesis of these analogs allows for a systematic evaluation of how structural changes impact biological endpoints, such as anti-inflammatory or anti-atherosclerosis activity. researchgate.net

Table 1: Hypothetical Design of this compound Analogs for SAR Probing This table presents a conceptual framework for analog design based on common strategies in medicinal chemistry.

Analog Series Modification from this compound Rationale for SAR Probing
Series A Opening of the epoxide ring to a diol (Meranzin Hydrate) To assess the role of the electrophilic epoxide in biological activity.
Series B Replacement of the C7-methoxy group with a hydroxyl (-OH) group To evaluate the importance of the methyl group for steric bulk and metabolism.
Series C Introduction of a halogen (e.g., -F, -Cl) on the benzene (B151609) ring To modify the electronic properties and lipophilicity of the coumarin core.
Series D Variation of the C8 side chain length or branching To probe the size and shape constraints of the target's binding site.

Computational Approaches in SAR Prediction and Validation

Computational chemistry provides powerful tools for predicting and rationalizing the SAR of bioactive molecules like this compound, often reducing the need for extensive synthetic work. nih.gov These in silico methods range from molecular mechanics to quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For coumarins, QSAR models have been developed using descriptors like electronic parameters (calculated via Density Functional Theory - DFT) and Lipinski's parameters to predict inhibitory activity. researchgate.net This approach can be used to forecast the potency of newly designed this compound analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Docking simulations using software like AutoDOCK can elucidate the binding mode of this compound within a target's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net This is crucial for understanding the molecular basis of its action and for validating SAR hypotheses.

Virtual Screening and Reverse Pharmacognosy: Computational tools can screen large libraries of compounds against a biological target. Conversely, a technique known as reverse pharmacognosy uses software to screen a single compound, like meranzin, against numerous known protein structures to identify potential biological targets. researchgate.net One such study using the Selnergy software predicted that meranzin could bind to cyclooxygenase (COX1, COX2) and PPARgamma, suggesting potential mechanisms for its anti-inflammatory effects. researchgate.net

Table 2: Application of Computational Methods in this compound SAR Studies

Computational Method Application to this compound Key Insights Reference
QSAR Predicting biological activity based on physicochemical descriptors. Correlates features like dipole moment and H-bond donors to activity. researchgate.net
Molecular Docking Simulating the binding pose of this compound in protein targets. Identifies specific amino acid interactions and binding energy. researchgate.net
Virtual Screening Identifying potential protein targets for meranzin. Predicted binding to COX1, COX2, and PPARgamma. researchgate.net
DFT Calculations Calculating electronic properties and optimizing molecular geometry. Provides insights into molecular stability and reactivity. researchgate.netmdpi.com

Stereospecificity in Biological Activity and Enantiomeric SAR

Chirality is a critical aspect of drug action, as biological systems are inherently chiral. This compound is a chiral molecule, with the "(R)" designating the specific stereochemical configuration at the chiral center of the epoxy-isopentyl side chain. nih.gov Its mirror image, (S)-Meranzin, is its enantiomer. nih.govwikipedia.org

The interaction of a small molecule with a biological target (e.g., enzyme or receptor) is often highly dependent on the three-dimensional arrangement of its atoms. It is common for one enantiomer of a chiral drug to be significantly more active than the other or for the two enantiomers to have entirely different biological effects. nih.gov This is because the chiral binding site of the target protein can differentiate between the two mirror-image forms, much like a left hand fits better into a left-handed glove than a right-handed one.

The SAR of this compound is therefore intrinsically stereospecific. The precise (R)-configuration positions the epoxide and the isopentyl group in a specific spatial orientation that is likely optimal for binding to its biological targets, such as the alpha 2-adrenoceptor. targetmol.com Any change to this configuration, such as using the (S)-enantiomer or a racemic mixture (a 1:1 mixture of both enantiomers), would be expected to alter the biological activity. Investigating the differential effects of the (R)- and (S)-enantiomers of meranzin is a key component of a complete SAR study, helping to confirm the importance of the specific 3D pharmacophore and guiding the design of stereochemically pure therapeutic agents.

Vi. Mechanistic Investigations of R Meranzin S Biological Activities

Molecular Target Identification and Validation

(R)-Meranzin, a bioactive compound, has been identified to target the alpha 2-adrenoceptor. targetmol.com This G protein-coupled receptor is primarily located on presynaptic terminals, where it inhibits the release of norepinephrine, and is involved in various central nervous system functions. wikipedia.orgwikipedia.org The interaction of this compound with the alpha 2-adrenoceptor is implicated in its observed effects on gastrointestinal motility. researchgate.netresearchgate.net Studies have shown that the prokinetic effects of meranzin (B15861) hydrate (B1144303) are inhibited by yohimbine, an alpha 2-adrenoceptor antagonist, highlighting the receptor's role in mediating these actions. researchgate.net

Furthermore, this compound engages the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-extracellular signal-regulated kinase 1/2 (ERK1/2)–brain-derived neurotrophic factor (BDNF) signaling pathway. targetmol.comnih.gov The AMPA receptor is a key player in fast synaptic transmission in the central nervous system. Research indicates that meranzin hydrate can produce rapid antidepressant-like effects, which are mediated by AMPA receptors and involve the modulation of BDNF through the ERK1/2 pathway. nih.gov In vitro experiments with rat hippocampal slices showed that meranzin hydrate increased the concentrations of BDNF and phosphorylated ERK1/2 (p-ERK1/2), an effect that was blocked by an AMPA receptor antagonist. nih.gov

Table 1: Receptor and Signaling Pathway Interactions of this compound

Target Observed Effect Implicated Biological Activity Reference(s)
Alpha 2-Adrenoceptor Binds to and modulates the receptor. Regulation of gastrointestinal motility. targetmol.comresearchgate.netresearchgate.net
AMPA-ERK1/2–BDNF Signaling Pathway Engages the pathway, leading to increased BDNF expression. Rapid antidepressant-like effects. targetmol.comnih.gov

This compound has been investigated for its interaction with several key enzymes.

Cyclooxygenases (COX-1/COX-2): Research has demonstrated that meranzin exhibits inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net These enzymes are crucial in the synthesis of prostaglandins, which are involved in inflammation and pain. pharmacologyeducation.orgnih.govnih.gov The ability of meranzin to inhibit these enzymes suggests a potential mechanism for its anti-inflammatory properties. researchgate.net

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): this compound has been shown to bind to PPARγ. researchgate.net PPARγ is a nuclear receptor that plays a significant role in regulating lipid metabolism, glucose homeostasis, and inflammation. benthamscience.comnih.gov The activation of PPARγ has been linked to the regulation of adipogenesis and has been a target for anti-diabetic drugs. nih.govijpsonline.comnih.gov The interaction of meranzin with PPARγ suggests its potential involvement in metabolic regulation. researchgate.net

Monoamine Oxidase-B (MAO-B): Studies have explored the inhibitory potential of coumarins from Murraya exotica L., including meranzin, against MAO-B. mdpi.com MAO-B is an enzyme responsible for the breakdown of dopamine, a neurotransmitter implicated in mood and movement. wikipedia.orgnih.govnih.gov Molecular docking studies have suggested that meranzin may have selective inhibitory activity against MAO-B. mdpi.com

Cytochrome P450s (CYPs): Meranzin hydrate has been identified as both a substrate and an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. plos.orgnih.govresearchgate.net These enzymes are critical for the metabolism of a wide range of xenobiotics, including many drugs. frontiersin.org In vitro studies using human liver microsomes revealed that meranzin hydrate inhibited the activities of CYP1A2 and CYP2C19 in a concentration-dependent manner. plos.orgnih.gov Other CYP isoforms like CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 showed minimal to no effect on its metabolism. plos.orgnih.gov

Kelch-like ECH-associated protein 1 (KEAP1): In silico studies have identified meranzin hydrate as a promising natural product that can target the KEAP1 protein. mdpi.comresearchgate.net KEAP1 is a key regulator of the NRF2-mediated antioxidant response. cam.ac.ukmdpi.com By interacting with the NRF2 binding site on KEAP1, meranzin hydrate is predicted to disrupt the KEAP1/NRF2 complex, leading to the activation of the NRF2 pathway and subsequent antioxidant effects. mdpi.com Molecular docking simulations showed that meranzin hydrate could establish strong hydrogen bonds with key amino acid residues in the KEAP1 binding site. mdpi.com

Table 2: Enzyme Interaction Profile of this compound

Enzyme Type of Interaction IC50 / Ki / Other Data Potential Consequence Reference(s)
Cyclooxygenase-1 (COX-1) Inhibition Data not specified Anti-inflammatory effects researchgate.net
Cyclooxygenase-2 (COX-2) Inhibition Data not specified Anti-inflammatory effects researchgate.net
PPARγ Binding Data not specified Modulation of metabolic processes researchgate.net
Monoamine Oxidase-B (MAO-B) Potential Inhibition Data not specified Neuroprotective effects mdpi.com
Cytochrome P450 1A2 (CYP1A2) Inhibition IC50 = 4.47 µM Potential for drug-drug interactions plos.orgnih.gov
Cytochrome P450 2C19 (CYP2C19) Inhibition IC50 = 10.91 µM Potential for drug-drug interactions plos.orgnih.gov
KEAP1 Binding (in silico) Strong network of H-bonds with Ser363, Arg380, Asn382, and Asn414 Activation of antioxidant response mdpi.com

Receptor Binding and Modulation (e.g., Alpha 2-Adrenoceptor, AMPA-ERK1/2–BDNF Signaling Pathway)

Cellular Pathway Modulation

The antidepressant-like effects of this compound are closely linked to its ability to modulate the AMPA-ERK1/2–BDNF signaling pathway. targetmol.comnih.gov Research has demonstrated that meranzin hydrate treatment leads to the upregulation of hippocampal p-ERK1/2 and BDNF expression levels. nih.gov This effect is crucial as the activation of this pathway is associated with neurogenesis and synaptic plasticity, which are often impaired in depressive disorders. nih.govmdpi.com The increased expression of BDNF corresponds with the observed decrease in immobility time in animal models of depression. nih.gov Furthermore, the effects of meranzin on this pathway were prevented by the administration of an AMPA receptor antagonist, confirming the upstream role of AMPA receptor activation in this signaling cascade. nih.gov

This compound and its hydrate have shown potential in modulating neuroinflammation and neurotrophic pathways. researchgate.netcapes.gov.br Chronic neuroinflammation is a contributing factor to the progression of many neurodegenerative diseases. capes.gov.brfrontiersin.org Studies using murine microglial cells have shown that extracts containing meranzin hydrate can inhibit the expression of mRNA for the pro-inflammatory cytokine interleukin-1β (IL-1β) induced by lipopolysaccharide (LPS). capes.gov.br This suggests that meranzin may exert anti-neuroinflammatory effects by suppressing the production of inflammatory mediators. researchgate.netcapes.gov.br

In addition to its anti-inflammatory actions, this compound influences neurotrophic pathways, particularly the BDNF-TrkB signaling pathway. researchgate.net BDNF and its receptor, TrkB, are essential for neuronal survival, differentiation, and synaptic plasticity. wjgnet.comnih.gov Meranzin hydrate has been shown to increase the protein and mRNA expression of both BDNF and TrkB in human umbilical vein endothelial cells stimulated with LPS. researchgate.net This indicates that this compound can promote neurotrophic support, which is beneficial in conditions associated with reduced neurotrophic factor levels, such as depression. researchgate.netnih.gov

This compound has been identified as a compound with the potential to impact oxidative stress response pathways. mdpi.comresearchgate.net Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, and it is implicated in various diseases. nih.gov In silico studies have highlighted meranzin hydrate as a potential modulator of the KEAP1-NRF2 pathway, a critical regulator of the cellular antioxidant response. mdpi.comresearchgate.net By potentially inhibiting the interaction between KEAP1 and NRF2, meranzin could lead to the accumulation of NRF2 in the cytosol, thereby enhancing the transcription of antioxidant genes. mdpi.comfip.org This mechanism suggests that this compound may help protect cells from oxidative damage. researchgate.net

Influence on Neuroinflammation and Neurotrophic Pathways

Receptor-Ligand Interaction Analysis using Computational Methods

Computational methodologies, particularly molecular docking and inverse docking, have been instrumental in elucidating the potential biological targets of this compound and the molecular interactions that underpin its activities. These in silico approaches simulate the binding of a ligand to a protein's active site, predicting the binding affinity and the specific interactions that stabilize the complex.

An initial exploration of this compound's biological targets was conducted using inverse docking, a computational technique where a single ligand is docked against a large library of protein structures to identify potential binding partners. researchgate.net A study utilizing the Selnergy software, which employs the FlexX docking program, screened this compound against a database of 400 proteins. researchgate.net This comprehensive screening predicted that this compound has the potential to bind to three key proteins: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). researchgate.net Subsequent experimental assays confirmed these computational predictions, validating the utility of inverse docking in identifying the biological targets of natural compounds. researchgate.netjspb.ruathmjournal.com

Molecular docking simulations are predicated on the principle of identifying the most energetically favorable conformation of a ligand within a protein's binding site. The stability of the resulting ligand-protein complex is quantified by a scoring function, which estimates the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. The interactions between the ligand and the protein are a composite of various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. thoughtco.cominflibnet.ac.in

While the initial inverse docking studies successfully identified the targets of this compound, detailed public-domain research providing specific binding energies and a comprehensive breakdown of the interacting amino acid residues for this compound with COX-1, COX-2, and PPARγ is limited. However, general principles of ligand interaction with these proteins, derived from studies with other molecules, can provide a framework for understanding the potential binding modes of this compound.

Cyclooxygenase (COX) Enzymes:

The active sites of COX-1 and COX-2 are long, hydrophobic channels. researchgate.netnih.gov A key difference between the two isoforms is the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. researchgate.netnih.gov This substitution creates a larger side pocket in the COX-2 active site, which can be exploited for the design of selective inhibitors. researchgate.netnih.gov Important amino acid residues in the COX active site that commonly interact with ligands include Arginine-120 (Arg120), Tyrosine-355 (Tyr355), and Tyrosine-385 (Tyr385). japsonline.comphyschemres.org Arg120 is particularly crucial for binding the carboxylate groups of non-steroidal anti-inflammatory drugs (NSAIDs) through the formation of salt bridges or hydrogen bonds. nih.govproteopedia.org

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ):

The ligand-binding domain (LBD) of PPARγ features a large, Y-shaped pocket. nih.govresearchgate.net The binding of a ligand to this pocket induces conformational changes that lead to the activation or repression of gene transcription. biorxiv.org The large volume of the binding pocket allows for the accommodation of a diverse range of ligand structures. nih.gov Key amino acid residues within the PPARγ LBD that are frequently involved in ligand interactions include Serine-289 (Ser289), Histidine-323 (His323), Histidine-449 (His449), and Tyrosine-473 (Tyr473). nih.govrcsb.org These residues can form hydrogen bonds and other interactions that stabilize the ligand within the binding site. nih.gov

Further detailed computational studies, such as molecular dynamics simulations and more advanced binding free energy calculations (e.g., MM/PBSA and MM/GBSA), would be necessary to provide a more dynamic and quantitative picture of the interactions between this compound and its target receptors. Such studies would offer deeper insights into the specific conformational changes and the precise energetic contributions of individual amino acid residues to the binding of this compound.

Vii. Analytical Methodologies and Characterization in R Meranzin Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a fundamental tool in the study of (R)-Meranzin, enabling its separation from complex mixtures. Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. aralresearch.comrssl.com These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. rssl.com The separation is based on the differential interactions of the compound with the stationary and mobile phases. aralresearch.com

UPLC, which operates at higher pressures and uses columns with smaller particle sizes (less than 2 µm compared to 5 µm in HPLC), offers significantly faster analysis times and improved sensitivity and resolution. aralresearch.comrssl.com A rapid, accurate, and sensitive UHPLC method has been developed for the simultaneous detection of several compounds in Fructus aurantii decoction, including meranzin (B15861) hydrate (B1144303). semanticscholar.org This method employed a Waters BEH C18 column with a gradient elution of acetonitrile (B52724) and 0.5% acetic acid in water at a flow rate of 0.2 mL/min. semanticscholar.orgresearchgate.net The method demonstrated good linearity for meranzin hydrate within a concentration range of 3.3–3300 ng/mL. semanticscholar.orgresearchgate.net

The versatility of HPLC and UPLC allows for their application in various stages of research, from initial purity assessments to detailed pharmacokinetic studies. For instance, a UHPLC method was successfully used for the quantitative analysis of meranzin hydrate in rat plasma. semanticscholar.orgresearchgate.net

Table 1: Exemplary UHPLC Method Parameters for this compound Analysis

ParameterCondition
Chromatography System Waters BEH (R) C18
Column Dimensions 50 mm × 2.1 mm, 1.7 μm
Mobile Phase A Acetonitrile
Mobile Phase B 0.5% acetic acid-water
Flow Rate 0.2 mL/min
Linearity Range 3.3–3300 ng/mL

Column Chromatography and Gradient Elution Techniques

Column chromatography is a widely used preparative technique for the isolation and purification of this compound from natural extracts. vipw.in In this method, a solid adsorbent, such as silica (B1680970) gel or alumina, is packed into a glass column, and the sample mixture is applied to the top. vipw.inchemfaces.com A solvent or a mixture of solvents (the eluent) is then passed through the column. vipw.in

The separation is based on the principle of adsorption, where different components of the mixture move down the column at different rates depending on their affinity for the adsorbent and their solubility in the eluent. vipw.in Compounds that are more strongly adsorbed to the stationary phase move slower, while less polar compounds that are more soluble in the mobile phase move faster. vipw.in

Gradient elution is a powerful variation of column chromatography where the composition of the mobile phase is changed during the separation process. mdpi.comlth.se This technique is particularly useful for separating complex mixtures containing compounds with a wide range of polarities. By gradually increasing the polarity of the eluent, compounds that are strongly adsorbed can be effectively eluted from the column. mdpi.com The use of a gradient can lead to better peak distribution and a significant decrease in peak width. mdpi.com For instance, a hexane:ethyl acetate (B1210297) gradient is a common system used for the initial fractionation of plant extracts containing coumarins. researchgate.net

Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. mdpi.com Both ¹H-NMR and ¹³C-NMR are utilized to provide a comprehensive picture of the molecule's carbon-hydrogen framework. researchgate.netthieme-connect.de

¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, the ¹H-NMR spectrum of meranzin hydrate reveals characteristic signals for the methyl groups, olefinic protons, and the methoxy (B1213986) group. researchgate.net

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. It reveals the number of different carbon atoms and their chemical shifts, which are indicative of their bonding environment (e.g., aromatic, aliphatic, carbonyl). nih.gov The combination of ¹H and ¹³C-NMR data allows for the unambiguous assignment of the structure of this compound. thieme-connect.de

Table 2: Key ¹H-NMR Spectral Data for Meranzin Hydrate researchgate.net

ProtonChemical Shift (δ)Multiplicity
H-171.13s
H-181.14s
H-13 (methoxy)3.87s
H-26.24t
H-37.95t
H-77.53t
H-87.03t

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). wikipedia.org High-resolution mass spectrometry can provide a very accurate molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.orgmdpi.com In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. wikipedia.org Each separated component then enters the mass spectrometer, where it is identified based on its mass spectrum. mdpi.com GC-MS is particularly useful for the analysis of volatile compounds and can be used to identify this compound in complex mixtures. mdpi.comresearchgate.net The NIST Mass Spectrometry Data Center contains a mass spectrum for Meranzin, with top peaks at m/z 131, 202, and 187. nih.gov

Table 3: Mass Spectrometry Data for this compound nih.gov

m/zRelative Intensity
131Top Peak
2022nd Highest
1873rd Highest

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule. spectroscopyonline.com This technique measures the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. youtube.com The resulting FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber.

The spectrum displays characteristic absorption bands that correspond to specific functional groups. researchgate.net For example, the FT-IR spectrum of a coumarin (B35378) like this compound would show characteristic peaks for the C=O stretch of the lactone ring, C=C stretches of the aromatic ring, and C-O stretches of the ether and epoxide groups. scribd.com This information is crucial for confirming the presence of these key structural features.

Crystallographic Techniques for Solid-State Characterization (e.g., X-ray Diffraction)

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through crystallographic techniques, with single-crystal X-ray diffraction being the gold standard. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the absolute configuration of chiral centers and understanding the supramolecular architecture of a compound.

In the context of meranzin-related compounds, detailed crystallographic data has been reported for meranzin hydrate, a closely related derivative isolated from Muraya paniculata. iucr.orgresearchgate.net The analysis of meranzin hydrate crystals by X-ray diffraction revealed a monoclinic crystal system with the space group P21. iucr.org The coumarin ring system of the molecule was found to be essentially planar. iucr.orgresearchgate.net In the crystal lattice, the hydroxy groups of the dihydroxy-methylbutyl side chain are involved in intermolecular O-H···O hydrogen bonding, which connects adjacent molecules to form a sheet-like structure. iucr.orgresearchgate.net

While specific crystallographic data for the enantiomerically pure this compound is not extensively detailed in the reviewed literature, the study of its hydrate provides critical insights into the likely solid-state conformation and packing of the core molecular structure. The determination of the crystal structure for meranzin hydrate relied on data collected with a Bruker SMART APEX diffractometer using Mo Kα radiation. iucr.org The structure was solved using direct methods and refined to a final R-factor of 0.038, indicating a high-quality structural determination. iucr.orgresearchgate.net Such studies are fundamental for establishing structure-activity relationships and for the unambiguous identification of natural products. nih.gov The absolute configuration of meranzin hydrate was assigned by comparison with the known configuration established through asymmetric synthesis. iucr.org

Table 1: Crystallographic Data for Meranzin Hydrate

Parameter Value
Empirical Formula C₁₅H₁₈O₅
Formula Weight 278.29
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions
a (Å) 5.8061 (7)
b (Å) 10.5146 (13)
c (Å) 11.4477 (14)
β (°) 91.547 (2)
Volume (ų) 698.61 (15)
Z 2
Temperature (K) 293
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 6694
Independent Reflections 1699
Final R-factor 0.038

Data sourced from Julaeha et al. (2010). iucr.orgresearchgate.net

Standardization of Plant Extracts and Natural Product Samples

The standardization of plant extracts is a critical quality control measure to ensure consistency, efficacy, and safety of herbal products. This process involves the quantitative determination of one or more active constituents. For extracts containing this compound, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for quantification and standardization. uni.lubenthamdirect.com

The development of reliable analytical methods is essential for the quality control of raw plant materials and finished products. benthamdirect.com this compound, along with its hydrate, has been identified in various plant species, including those from the Citrus and Murraya genera. benthamdirect.comdergipark.org.tr The standardization of extracts from these plants often involves creating a chemical fingerprint that includes the quantification of key compounds like this compound.

An HPLC method for the analysis of meranzin has been described, providing a framework for the standardization of extracts. The method utilizes a reversed-phase column with a gradient elution system, which allows for the separation of meranzin from other phytochemicals in the complex plant matrix. chemfaces.com A rapid and sensitive ultra-high performance liquid chromatography (UHPLC) method has also been established for the simultaneous detection of several compounds, including meranzin hydrate, in Fructus aurantii decoctions. researchgate.net These methods are crucial for ensuring that different batches of an extract contain a consistent and specified amount of the active marker compound. The selection of the extraction solvent and method is also a key parameter in achieving a consistent phytochemical profile. nih.gov

Table 2: High-Performance Liquid Chromatography (HPLC) Method for Meranzin Analysis

Parameter Description
Instrumentation High-Performance Liquid Chromatography (HPLC)
Mobile Phase Gradient elution with 1% Acetic acid in water and Acetonitrile
Flow Rate 2.0 ml/min
Column Temperature Room Temperature
Detection Wavelength 315 nm

Data sourced from ChemFaces (2017). chemfaces.com

Viii. Computational and Theoretical Studies of R Meranzin

Molecular Docking and Virtual Screening Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as (R)-Meranzin) when bound to a second (a receptor, typically a protein). researchgate.net This method is central to virtual screening, where large libraries of compounds are computationally tested for their potential to bind to a biological target.

Inverse docking, also known as target fishing, reverses the typical docking paradigm. Instead of screening many ligands against a single protein target, a single ligand is screened against a large database of protein structures to identify potential biological targets. researchgate.netnih.gov This approach is particularly valuable for natural products where the mechanism of action may be unknown. scirp.org

A notable application of this technique for meranzin (B15861) involved a reverse pharmacognosy approach using an inverse docking program named Selnergy. researchgate.netrasayanjournal.co.in In this study, meranzin was screened against a manually curated database of 400 protein targets. researchgate.netresearchgate.net The screening identified three proteins as high-potential binding targets, which were subsequently validated experimentally. researchgate.net This demonstrated that inverse docking is a powerful tool for identifying the biological properties of natural molecules. researchgate.net

Table 1: Protein Targets of Meranzin Identified via Inverse Docking
Identified Protein TargetProtein Family/FunctionScreening MethodReference
Cyclooxygenase-1 (COX-1)Enzyme (Prostaglandin Synthesis)Inverse Docking (Selnergy) researchgate.netresearchgate.net
Cyclooxygenase-2 (COX-2)Enzyme (Prostaglandin Synthesis)Inverse Docking (Selnergy) researchgate.netresearchgate.net
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)Nuclear Receptor (Gene Regulation)Inverse Docking (Selnergy) researchgate.netresearchgate.net

Beyond identifying potential targets, computational methods aim to predict the binding affinity, or the strength of the interaction, between a ligand and a protein. arabjchem.orgmdpi.comresearchgate.net This is often expressed as a binding energy score. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

In a large-scale computational study to identify natural products capable of targeting the KEAP1/NRF2 pathway for antioxidant activity, meranzin hydrate (B1144303) was identified as a promising candidate. nih.gov The study employed a high-throughput docking campaign followed by more rigorous binding energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.gov This post-scoring filtering strategy helps to prioritize hit compounds by providing a more accurate estimation of the relative ligand binding energy (ΔGbind). nih.gov The favorable computational scores for meranzin hydrate suggested its potential to target the KEAP1 protein and modulate the NRF2 antioxidant pathway. nih.gov

Target Identification through Inverse Docking

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules from first principles, providing deep insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of many-body systems like atoms and molecules. Instead of relying on the complex many-electron wavefunction, DFT uses the much simpler spatially dependent electron density to determine the properties of a system. This approach offers a favorable balance between computational cost and accuracy, making it a powerful tool in computational chemistry.

While comprehensive DFT studies focused solely on this compound are not widely published, this methodology is frequently applied to related natural products and their biological targets. nih.gov For instance, DFT calculations are used to optimize the geometry of a ligand, preparing it to fit optimally within the binding pocket of a target enzyme during docking studies. Furthermore, DFT is employed to understand the interaction mechanisms of inhibitors with enzymes like COX-2, which is a known target of meranzin. nih.gov Such studies elucidate the connection between the intrinsic electronic properties of a molecule and its chemical reactivity or biological activity. nih.gov

DFT calculations can determine a range of quantum chemical parameters, also known as reactivity descriptors, that help rationalize and predict the chemical behavior of molecules. rasayanjournal.co.in These parameters, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide quantitative measures of a molecule's reactivity and electron-donating or -accepting capabilities. researchgate.netnih.gov

Table 2: Key Quantum Chemical Parameters and Their Significance
ParameterDescriptionSignificance in Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital.Represents the ability to donate an electron. Higher EHOMO values indicate a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Represents the ability to accept an electron. Lower ELUMO values indicate a better electron acceptor.
Energy Gap (ΔE)The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Electronegativity (χ)A measure of the ability of a molecule to attract electrons.Higher electronegativity indicates a better electron acceptor.
Chemical Hardness (η)Measures the resistance of a molecule to change its electron configuration. It is proportional to the energy gap.A larger value indicates greater stability and lower reactivity.
Electrophilicity Index (ω)A global index that measures the propensity of a species to accept electrons.A higher electrophilicity index indicates a more potent electrophile.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular Dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations provide a dynamic view of the conformational changes of a molecule and the stability of a ligand-protein complex. This method is crucial for assessing whether a binding pose predicted by docking is stable in a more realistic, solvated, and flexible environment.

In the computational study that identified meranzin hydrate as a potential KEAP1 inhibitor, MD simulations were performed for 100 nanoseconds to evaluate the binding stability of the docked complex. nih.gov The stability of the simulation was assessed by analyzing the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues in the protein. It helps to identify which parts of the protein are flexible and which are stable. Low RMSF values for residues in the binding site indicate stable interactions with the ligand. nih.gov

The analysis of the MD trajectories for the KEAP1-meranzin hydrate complex confirmed that the compound was able to establish and maintain fruitful interactions within the binding site, indicating a stable binding mode. nih.gov

In Silico Biological Profiling and Pharmacophore Modeling

In silico biological profiling and pharmacophore modeling are powerful computational techniques used to predict and understand the biological activities of chemical compounds. nih.govrsc.org These methods are particularly valuable in the study of natural products like this compound, allowing researchers to screen for potential protein targets and elucidate the structural features essential for biological interactions, thereby guiding further experimental research. rsc.orgresearchgate.net

Detailed research into the biological properties of meranzin has been conducted using a "Reverse Pharmacognosy" approach. researchgate.netthieme-connect.com This strategy employs computational screening to identify potential biological targets for natural compounds, which can then be validated experimentally. researchgate.net In one key study, the in silico biological profiling software Selnergy™ was used to screen meranzin against a database of 400 proteins to identify putative binding targets. researchgate.netthieme-connect.com From this large-scale screening, three primary targets were identified and subsequently selected for experimental validation: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). researchgate.netthieme-connect.comdntb.gov.ua Experimental binding tests confirmed that meranzin indeed interacts with these three proteins, validating the predictions made by the in silico profiling. researchgate.netthieme-connect.com These findings demonstrate the efficacy of inverse docking as a tool to uncover the biological potential of natural molecules. researchgate.net

Table 1: In Silico Biological Profiling of Meranzin

Computational Tool Approach No. of Proteins Screened Putative Targets Identified Experimental Validation

Pharmacophore modeling is another critical computational method that defines the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. nih.govmdpi.comdergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for bioactivity. nih.govmdpi.com Such models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). dergipark.org.trmdpi.com Once developed, these models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that match the pharmacophoric requirements and are therefore likely to be active. mdpi.comsemanticscholar.org

While the literature provides detailed accounts of in silico profiling for meranzin, specific studies dedicated to generating a pharmacophore model for this compound are not extensively documented. However, the principles of pharmacophore modeling are widely applied to natural products to discover new leads and understand structure-activity relationships. rsc.orgdntb.gov.ua For a compound like this compound, a pharmacophore model could be developed from its docking pose within the active sites of its identified targets (COX-1, COX-2, PPARγ) to guide the design of new derivatives with enhanced potency or selectivity.

Ix. Research Applications and Broader Scientific Context

Application in Reverse Pharmacognosy for Biological Property Identification

Reverse pharmacognosy represents a modern approach in drug discovery, starting with a known compound to identify its biological targets and, subsequently, the natural sources containing it. researchgate.netnih.gov This method is particularly valuable for exploring the therapeutic potential of natural products. nih.gov (R)-Meranzin has been a subject of such investigations, where computational methods are used to predict its interactions with various proteins. researchgate.netthieme-connect.com

One notable application involved the use of in silico biological profiling software to screen this compound against a large panel of proteins. thieme-connect.com In a study utilizing the inverse docking tool Selnergy™, Meranzin (B15861), a major component isolated from Limnocitrus littoralis, was screened against 400 proteins. researchgate.netthieme-connect.com This computational screening identified Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as putative binding targets. thieme-connect.com Subsequent experimental binding tests confirmed these predictions, demonstrating that reverse pharmacognosy is a powerful tool for identifying the biological properties of natural molecules and the plants that produce them. researchgate.netthieme-connect.com This approach efficiently bridges the gap between a plant's chemical composition and its potential therapeutic applications. d-nb.info

The findings from these studies suggest that this compound possesses anti-inflammatory and metabolic regulatory potential, warranting further investigation. The successful application of reverse pharmacognosy to this compound showcases how computational techniques can accelerate the discovery of new uses for known natural compounds. researchgate.net

Tool/MethodCompound SourcePredicted Biological TargetsVerified Targets
Selnergy™ (Inverse Docking)Limnocitrus littoralis400 screened proteinsCOX-1, COX-2, PPARγ

Integration into Multi-component Herbal Formulae Research (e.g., Chaihu-Shugan-San)

This compound is a recognized bioactive compound found in Chaihu-Shugan-San (CSS), a traditional Chinese medicine formula used for treating depression and digestive diseases. plos.orgfrontiersin.orgtargetmol.com CSS is a complex mixture of seven herbs: Bupleurum falcatum L. (Chai hu), Cyperus rotundus L. (Xiang fu), Ligusticum chuanxiong Hort. (Chuan xiong), Citrus reticulata Blanco (Chen pi), Citrus × aurantium L. (Zhi Qiao), Paeonia lactiflora Pall. (Bai shao), and Glycyrrhiza uralensis Fisch. (Gan cao). dovepress.com this compound, often studied as Meranzin hydrate (B1144303), is specifically isolated from Fructus Aurantii (Zhi Qiao), the immature fruit of Citrus aurantium L. plos.orgmdpi.comchemfaces.com

The study of CSS and its components is often carried out using advanced analytical techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) to identify and quantify the absorbed bioactive substances in plasma and tissues. mdpi.comcapes.gov.brnih.gov Such analyses have confirmed the presence of Meranzin hydrate in plasma after oral administration of CSS, highlighting its bioavailability and potential contribution to the formula's systemic effects. plos.orgchemfaces.comresearchgate.net

Constituent Herb of Chaihu-Shugan-SanKey Bioactive Compounds Identified
Bupleurum falcatum L. (Chai hu)Saikosaponins
Citrus × aurantium L. (Zhi Qiao)Naringenin, Nobiletin, this compound
Cyperus rotundus L. (Xiang fu)Alpha-Cyperone
Ligusticum chuanxiong Hort. (Chuan xiong)Ferulic acid
Paeonia lactiflora Pall. (Bai shao)Paeoniflorin
Glycyrrhiza uralensis Fisch. (Gan cao)Glycyrrhizic acid, Isolicoflavanone
Citrus reticulata Blanco (Chen pi)Nobiletin, Hesperidin

Strategies for Novel Bioactive Compound Identification and Optimization

The identification of novel bioactive compounds is a cornerstone of modern drug discovery, and natural products like this compound serve as important starting points. rsc.orgcore.ac.uk The process involves several strategic stages, from initial screening to lead optimization. core.ac.uk

Initially, high-throughput screening and advanced analytical methods are employed to identify bioactive molecules from natural extracts. researchgate.netnih.gov Once a compound like this compound is identified, its structure serves as a scaffold for medicinal chemistry efforts. researchgate.net Strategies for optimization often involve the synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties. mdpi.comfrontiersin.org For coumarin-based compounds, synthetic modifications can be made to the benzopyrone core or its substituents to explore structure-activity relationships (SAR). researchgate.net

Computational tools are integral to this process. nih.gov Molecular docking, as used in reverse pharmacognosy, can predict how structural modifications might alter binding affinity to a target protein. nih.gov This in silico approach helps prioritize which analogues to synthesize, saving time and resources. nih.gov Furthermore, understanding the metabolic pathways of a compound like this compound, including its interactions with cytochrome P450 enzymes, is crucial for predicting potential drug-drug interactions and optimizing its metabolic stability. plos.org

Future Research Directions and Emerging Methodologies in this compound Studies

Future research on this compound and other furanocoumarins is poised to leverage emerging technologies and methodologies to further elucidate their therapeutic potential. mdpi.com A key area of interest is the expansion of metabolomics and proteomics to understand the system-wide effects of this compound, not just as an isolated compound but also within the context of complex formulas like Chaihu-Shugan-San. capes.gov.brx-mol.net

Emerging methodologies in natural product research include more sophisticated in silico models, such as machine learning and artificial intelligence, to better predict bioactivity and toxicity. rsc.org These computational approaches can analyze vast datasets to identify novel structure-activity relationships and potential new therapeutic targets for this compound and its derivatives. rsc.org

Another promising direction is the exploration of its effects on the gut microbiome. Recent studies on traditional medicine formulas suggest that their therapeutic effects can be mediated by altering the composition of gut microbiota and their metabolites, such as bile acids. nih.gov Investigating how this compound specifically modulates the gut-brain axis could reveal new mechanisms for its observed antidepressant effects. nih.gov

Furthermore, advances in synthetic biology and chemoenzymatic synthesis could enable the production of novel this compound analogues that are difficult to create through traditional chemical synthesis. rsc.org These new compounds could possess enhanced biological activities or improved pharmacological profiles, opening up new avenues for drug development. The continued study of furanocoumarins' role in drug-food interactions, particularly their influence on metabolic enzymes and transporters, will also remain a critical area of research to ensure their safe and effective use. mdpi.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.